(3aR,6aR)-3,6-Diphenyl-1,3a,4,6a-tetrahydropentalene
Overview
Description
(3aR,6aR)-3,6-Diphenyl-1,3a,4,6a-tetrahydropentalene is a unique organic compound characterized by its tetrahydropentalene core structure with two phenyl groups attached at the 3 and 6 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3aR,6aR)-3,6-Diphenyl-1,3a,4,6a-tetrahydropentalene typically involves a multi-step process. One common method includes the cyclization of a suitable precursor, such as a 1,4-diketone, in the presence of a strong acid or base. The reaction conditions often require careful control of temperature and solvent to ensure the desired stereochemistry is achieved.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize by-products. This can include the use of continuous flow reactors and advanced purification techniques to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions: (3aR,6aR)-3,6-Diphenyl-1,3a,4,6a-tetrahydropentalene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form diketones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the phenyl rings or the tetrahydropentalene core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used under various conditions, including acidic or basic environments.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diketones, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
(3aR,6aR)-3,6-Diphenyl-1,3a,4,6a-tetrahydropentalene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of biological systems, particularly in understanding enzyme interactions and metabolic pathways.
Industry: Used in the development of new materials with specific properties, such as polymers and advanced composites.
Mechanism of Action
The mechanism of action of (3aR,6aR)-3,6-Diphenyl-1,3a,4,6a-tetrahydropentalene involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific proteins or enzymes and modulating their activity. This interaction can influence various biochemical pathways, leading to changes in cellular function.
Comparison with Similar Compounds
(3aR,6aR)-3,6-Diphenyl-1,3a,4,6a-tetrahydropentalene: is similar to other tetrahydropentalene derivatives, such as:
Uniqueness: The uniqueness of this compound lies in its specific stereochemistry and the presence of phenyl groups, which can significantly influence its chemical reactivity and interactions with biological targets. This makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(3aR,6aR)-3,6-diphenyl-1,3a,4,6a-tetrahydropentalene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18/c1-3-7-15(8-4-1)17-11-13-20-18(12-14-19(17)20)16-9-5-2-6-10-16/h1-12,19-20H,13-14H2/t19-,20-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEWYLVULSUMUEM-PMACEKPBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=C(C2C1C(=CC2)C3=CC=CC=C3)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C=C([C@H]2[C@@H]1C(=CC2)C3=CC=CC=C3)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00566479 | |
Record name | (3aR,6aR)-3,6-Diphenyl-1,3a,4,6a-tetrahydropentalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00566479 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
947503-81-3 | |
Record name | (3aR,6aR)-3,6-Diphenyl-1,3a,4,6a-tetrahydropentalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00566479 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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